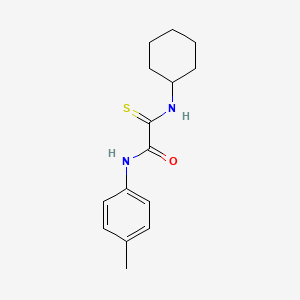
2-(cyclohexylamino)-N-(4-methylphenyl)-2-thioxoacetamide
Descripción general
Descripción
2-(cyclohexylamino)-N-(4-methylphenyl)-2-thioxoacetamide, also known as CTAM, is an organic compound that has been widely studied in scientific research due to its potential applications in various fields. CTAM is a thioxoamide derivative that has been synthesized using various methods, and its mechanism of action has been extensively studied.
Aplicaciones Científicas De Investigación
2-(cyclohexylamino)-N-(4-methylphenyl)-2-thioxoacetamide has been studied extensively in scientific research due to its potential applications in various fields. One of the primary areas of research has been its application in cancer therapy. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been found to enhance the anticancer activity of other chemotherapeutic agents.
This compound has also been studied for its potential application in the treatment of neurological disorders. It has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, this compound has been found to improve cognitive function and memory in animal models.
Mecanismo De Acción
The mechanism of action of 2-(cyclohexylamino)-N-(4-methylphenyl)-2-thioxoacetamide is not fully understood. However, it has been suggested that this compound exerts its effects by inhibiting the activity of specific enzymes and signaling pathways. For example, this compound has been shown to inhibit the activity of the enzyme glycogen synthase kinase-3β (GSK-3β), which plays a key role in the regulation of various cellular processes. This compound has also been found to modulate the activity of the Wnt signaling pathway, which is involved in the regulation of cell proliferation and differentiation.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. For example, it has been shown to induce apoptosis (programmed cell death) in cancer cells. This compound has also been found to reduce inflammation and oxidative stress, which are involved in the pathogenesis of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-(cyclohexylamino)-N-(4-methylphenyl)-2-thioxoacetamide in lab experiments is its high potency and selectivity. This compound has been found to have a low toxicity profile, which makes it an attractive candidate for further development. However, one of the limitations of using this compound in lab experiments is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for research on 2-(cyclohexylamino)-N-(4-methylphenyl)-2-thioxoacetamide. One area of research is the development of more efficient synthesis methods for this compound. Another area of research is the identification of more specific targets and signaling pathways that are modulated by this compound. Additionally, further studies are needed to investigate the potential clinical applications of this compound in the treatment of cancer and neurological disorders.
Conclusion
In conclusion, this compound is an organic compound that has been extensively studied in scientific research due to its potential applications in various fields. This compound has been synthesized using various methods, and its mechanism of action has been extensively studied. This compound has been found to have various biochemical and physiological effects, and it has been shown to have potential applications in cancer therapy and the treatment of neurological disorders. Further research is needed to investigate the potential clinical applications of this compound and to identify more specific targets and signaling pathways that are modulated by this compound.
Propiedades
IUPAC Name |
2-(cyclohexylamino)-N-(4-methylphenyl)-2-sulfanylideneacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2OS/c1-11-7-9-13(10-8-11)16-14(18)15(19)17-12-5-3-2-4-6-12/h7-10,12H,2-6H2,1H3,(H,16,18)(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNLGUHROXLTKGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(=S)NC2CCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(4-bromophenoxy)-N-{3-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide](/img/structure/B4191911.png)
![2-[4-allyl-5-({2-[(3-methoxyphenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B4191913.png)
![N-(4-methoxyphenyl)-2-[(2-phenylethyl)amino]-2-thioxoacetamide](/img/structure/B4191917.png)
![3-ethoxy-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B4191923.png)

![4-(4-bromophenyl)-6-methoxy-9-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B4191942.png)

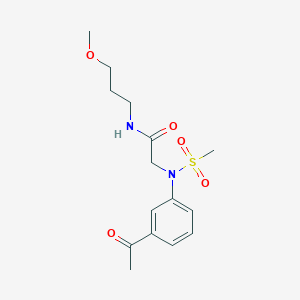
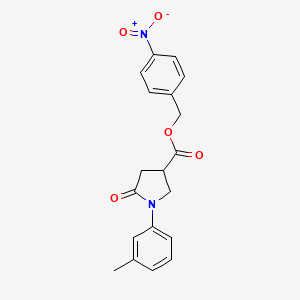
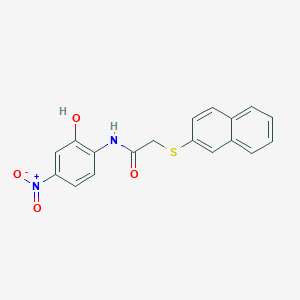
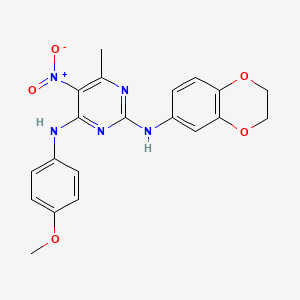
amino]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B4191998.png)
![4-[1-benzyl-2-(4-morpholinyl)-2-oxoethyl]-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione](/img/structure/B4192004.png)
![N-(3-chloro-4-methoxyphenyl)-6-methylthieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B4192012.png)